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Compound of Interest

Compound Name:
3-[(Allyloxy)methyl]pyrrolidine

hydrochloride

CAS No.: 1219949-05-9

Cat. No.: B1372907

Get Quote

Introduction & Strategic Value
3-[(Allyloxy)methyl]pyrrolidine is a high-value heterocyclic building block used to introduce

conformational constraints and orthogonal functional handles into peptide backbones.

Structurally, it functions as a proline surrogate, influencing the secondary structure of the

peptide chain (often inducing

-turns or

-turns).

Key Features:
Conformational Biasing: The pyrrolidine ring restricts the

(phi) dihedral angle, reducing the entropic penalty of receptor binding.
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Orthogonal "Allyl" Handle: The allyl ether moiety is stable to standard Fmoc (base) and Boc

(acid) deprotection conditions. It can be selectively addressed post-synthesis for:

Macrocyclization: Via Ring-Closing Metathesis (RCM) to form stapled peptides.

Site-Specific Functionalization: Deprotection to a primary alcohol for glycosylation,

phosphorylation, or fluorescent labeling.

Chemical Properties & Handling
Property Specification Notes

IUPAC Name
3-[(prop-2-en-1-

yloxy)methyl]pyrrolidine

Available as (R) or (S)

enantiomers.

Molecular Weight 141.21 g/mol (Free base)
Often supplied as HCl salt

(~177.67 g/mol ).

Solubility Water, Methanol, DCM, DMF
High solubility in polar organic

solvents.

Stability Hygroscopic (HCl salt) Store under inert gas at -20°C.

pKa ~11.3 (Secondary Amine)
Highly basic; requires efficient

neutralization if used as salt.

Experimental Workflows
Workflow Overview
The following diagram illustrates the integration of this building block into a standard Fmoc-

SPPS workflow, highlighting the bifurcation point for post-synthetic modification.
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Click to download full resolution via product page

Figure 1: Strategic workflow for integrating 3-[(Allyloxy)methyl]pyrrolidine into peptide

synthesis.

Detailed Protocols
Protocol A: Preparation of Fmoc-3-
[(Allyloxy)methyl]pyrrolidine
Required if the building block is purchased as the HCl salt or free amine.

Reagents: 3-[(Allyloxy)methyl]pyrrolidine HCl, Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl

carbonate), NaHCO3, Water, Acetone (or Dioxane).

Dissolution: Dissolve 3-[(Allyloxy)methyl]pyrrolidine HCl (1.0 eq) in water/acetone (1:1 v/v).

Basification: Add NaHCO3 (2.5 eq) slowly to the stirring solution.

Protection: Add Fmoc-OSu (1.1 eq) dissolved in a minimal amount of acetone dropwise.

Reaction: Stir at room temperature (RT) for 3–12 hours. Monitor by TLC or LC-MS.

Workup: Acidify to pH 2–3 with 1N HCl. Extract with Ethyl Acetate (3x). Wash organics with

brine, dry over Na2SO4, and concentrate.

Purification: Purify via flash column chromatography (Hexane/EtOAc) to obtain the N-Fmoc

protected building block.

Protocol B: Solid-Phase Peptide Synthesis (SPPS)
Integration
Critical Challenge: Coupling to the secondary amine of the pyrrolidine ring is sterically

hindered.

Step 1: Coupling the Building Block to the Resin
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Standard coupling conditions apply here as the primary carboxyl of the previous amino acid is

reacting with the primary amine of the resin (or previous residue).

Reagents: Fmoc-3-[(Allyloxy)methyl]pyrrolidine (3 eq), HATU (2.9 eq), DIEA (6 eq).

Solvent: DMF.

Time: 1 hour at RT.

Step 2: Elongation (Coupling the NEXT Amino Acid)
CRITICAL STEP: The N-terminus is now a secondary amine (the pyrrolidine nitrogen).

Standard HBTU/DIC couplings often fail or result in low yields.

Recommended "Hard Coupling" Cocktail:

Activator: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or

PyBOP. Avoid HBTU/TBTU.

Additive: Add HOAt (1-Hydroxy-7-azabenzotriazole) if available to boost reactivity.

Conditions:

AA: 4-5 equivalents.

HATU: 4-5 equivalents.

DIEA: 8-10 equivalents.

Double Coupling: Perform the coupling twice (2 x 1 hour) or extend time to 3 hours.

Kaiser Test: Will likely be inconclusive (secondary amines do not react well). Use the

Chloranil Test or micro-cleavage LC-MS to verify coupling completion.

Protocol C: Post-Synthetic Allyl Deprotection
Objective: Remove the allyl group to reveal the hydroxyl group without cleaving the peptide

from the resin.
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Reagents:

Catalyst: Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) - 0.1 to 0.5 eq.

Scavenger: Phenylsilane (PhSiH3) - 10-20 eq. (Alternative: Morpholine or N,N-

dimethylbarbituric acid).

Solvent: Dry DCM (Dichloromethane).

Procedure:

Wash: Wash the resin with dry DCM (3x) to remove traces of DMF (which can coordinate

Pd).

Argon Purge: Sparge the resin suspension with Argon for 5 minutes. Oxygen poisons the Pd

catalyst.

Reaction:

Dissolve Pd(PPh3)4 and Phenylsilane in dry DCM.

Add to the resin.[1][2][3]

Shake gently under Argon/Nitrogen for 1–2 hours in the dark (wrap vessel in foil).

Wash: Drain and wash extensively with DCM, then DMF, then 0.5% sodium

diethyldithiocarbamate (in DMF) to remove Palladium residues (which appear black/grey).

Result: The side chain is now a hydroxymethyl group (-CH2-OH), ready for further

modification.

Troubleshooting & Optimization
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Issue Probable Cause Solution

Incomplete Coupling (Step 2)
Steric hindrance of pyrrolidine

ring.

Switch to HATU/HOAt or

PyBrOP. Increase temperature

to 50°C (microwave assisted).

Black Resin after Deprotection Palladium precipitation.

Wash resin with 0.02 M

Sodium Diethyldithiocarbamate

in DMF multiple times.

Racemization
Base-catalyzed epimerization

during coupling.

Use DIC/Oxyma instead of

phosphonium salts if

racemization is observed.

Keep base (DIEA)

stoichiometry strict.

Low Yield of RCM Product Aggregation or steric clash.

Use LiCl in DMF/THF solvent

systems to break aggregation.

Use 2nd Generation Grubbs

catalyst.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Email: info@benchchem.com
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